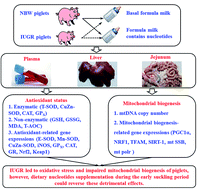Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
RSC Advances Pub Date: 2018-04-30 DOI: 10.1039/C8RA00701B
Abstract
The aim of the present study was to investigate the effect of dietary nucleotides supplementation on the antioxidant status of piglets affected by intrauterine growth retardation (IUGR). Fourteen pairs of normal birth weight (NBW) and IUGR piglets were fed either a control diet (CON) or a nucleotides supplementation diet (NT) from 7 d of age to 28 d postnatal. Blood, liver and jejunum samples were collected at the end of the study. The results showed that IUGR piglets had decreased (P < 0.05) concentrations of plasma total antioxidant capability (T-AOC) and total superoxide dismutase (T-SOD), gene expressions of hepatic cytoplasmic copper/zinc SOD (CuZnSOD) and PPARγ coactivator-1α (PGC-1α) and jejunal glutathione peroxidase (GPX) and extracellular superoxide dismutase (ESOD), accordingly, there was markedly higher (P < 0.05) plasma malondialdehyde (MDA) and hepatic and jejunal mitochondria DNA content in the IUGR piglets relative to NBW piglets. Regardless of body weight, dietary NT supplementation significantly increased (P < 0.05) plasma concentrations of T-AOC, T-SOD, CuZnSOD, GPX and the ratio of reduced glutathione to oxidized glutathione, hepatic T-SOD, GPX and mitochondria DNA content, while hepatic MDA concentration was markedly decreased (P < 0.05) 19.1% by NT diet. Furthermore, the gene expressions of hepatic glutathione reductase, CuZnSOD, nuclear erythroid 2-related factor 2, PGC-1α and nuclear respiratory factor-1 (NRF-1) and jejunal GPX, CuZnSOD, ESOD and NRF-1 were significantly increased (P < 0.05) by NT diet, whereas the gene expression of Kelch-like ECH-associated protein 1 were markedly decreased (P < 0.05) compared with that of piglets fed with CON diet. These results indicate that dietary NT supplementation prevents the effect of IUGR on oxidative status and mitochondria DNA damage through improving the non-enzymatic and enzymatic antioxidant capacities as well as mitochondria biogenesis of piglets.


Recommended Literature
- [1] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [2] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [3] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [4] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters
- [5] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [6] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [7] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [8] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [9] Engineering plasmonic semiconductors for enhanced photocatalysis
- [10] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†

Journal Name:RSC Advances
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 189680-06-6
-
CAS no.: 155535-23-2
-
CAS no.: 141-14-0
-
CAS no.: 10403-00-6









